
Methyl (2s,3s)-2-hydroxy-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production .
Industrial Production Methods
The industrial production of this compound often involves the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound with high yield and substrate universality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives with specific properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various chiral alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of methyl (2S,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific enzymes and molecular targets. The compound can act as an allosteric modulator, binding to enzymes and altering their activity. This modulation affects various metabolic pathways, including amino acid metabolism, lipid metabolism, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but different stereochemistry, leading to distinct biological activities.
2-Methyl-L-isoleucine: An isomer of L-leucine, this compound shares structural similarities with methyl (2S,3S)-2-hydroxy-3-methylpentanoate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
56577-28-7 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
methyl (2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
OQXGUAUSWWFHOM-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC)O |
Kanonische SMILES |
CCC(C)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


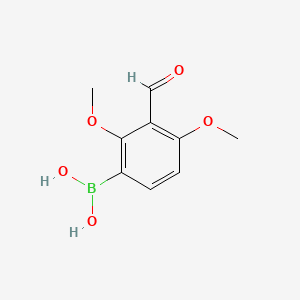

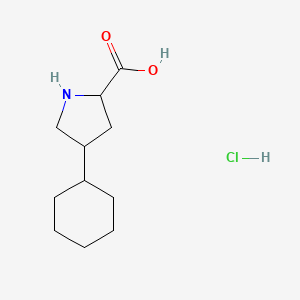
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
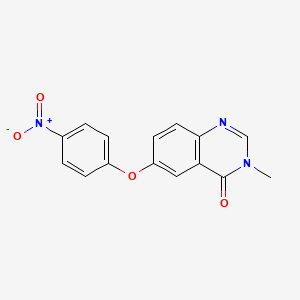
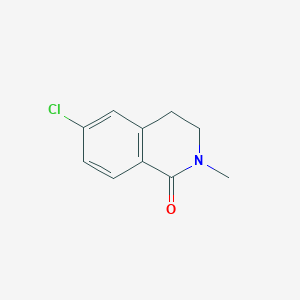
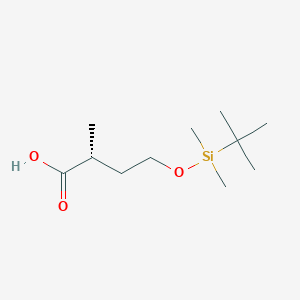
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
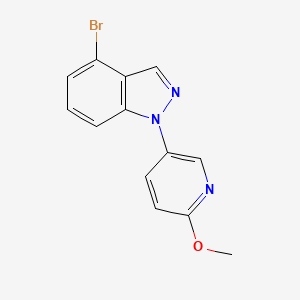
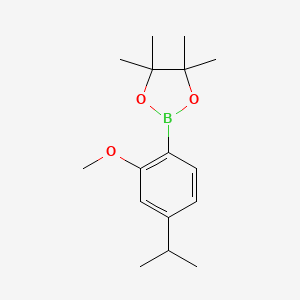


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
